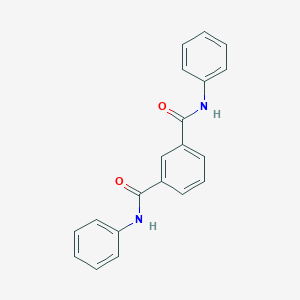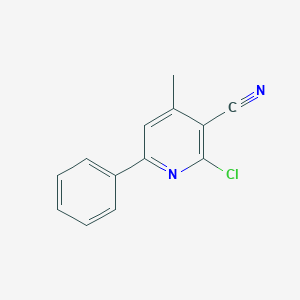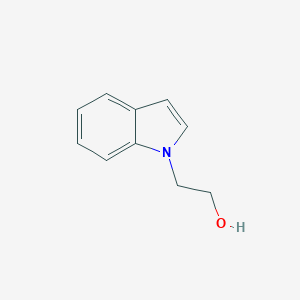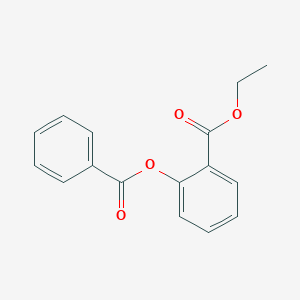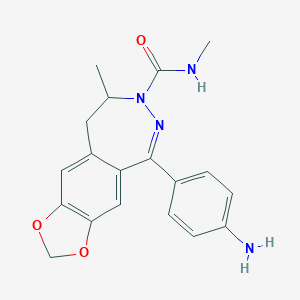
1-(4-Aminophenyl)-3-methylcarbamoyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine
Overview
Description
The compound is a complex organic molecule, likely belonging to the benzodiazepine class of compounds, which are typically used in medicine for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions involving amine derivatives . The synthesis of these compounds often involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced to form the amine .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques such as Density Functional Theory . These studies often involve the calculation of various properties of the molecule, such as its vibrational modes .Chemical Reactions Analysis
The chemical reactions involving similar compounds are often complex and can involve multiple steps . The reactions can be influenced by various factors, including the presence of catalysts and the temperature and pressure conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely depending on their specific structure . These properties can include things like melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Anticonvulsant Properties : These compounds have marked anticonvulsant properties. They antagonize seizures induced by AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and are effective against seizures induced by maximal electroshock and pentylenetetrazole in mice. Some derivatives showed remarkable anticonvulsant activity and lower toxicity compared to other compounds (Grasso et al., 1999).
Pharmacological Evaluation of Enantiomers : The pharmacological evaluation of the enantiomers of certain derivatives has shown that one enantiomer can be more potent than its optical antipode in an AMPA receptor binding assay (Calabrò et al., 2009).
Inhibition of Glutamate Receptors : These compounds are known to act as noncompetitive antagonists of AMPA/kainate glutamate receptors, making them potential therapeutic agents in treating central nervous system diseases like epilepsy and neurodegenerative disorders (Tarnawa & Vize, 1998).
Negative Allosteric Modulation of AMPA Receptors : Certain isomers of the compound are potent non-competitive antagonists at AMPA receptors and do not affect kainate receptors. They could have clinical value in acute (like stroke and trauma) and chronic (such as Alzheimer's disease and epilepsy) neurological disorders (Ruel et al., 2006).
Neuroprotective Effects : These compounds have shown neuroprotective effects against non-NMDA receptor-mediated excitotoxicity in cultured neurons, indicating their potential in treating conditions involving excessive activity of AMPA receptors (Kovács & Egyed, 1996).
Analytical Investigation : A sensitive fluorimetric method for the determination of this compound has been developed, indicating its relevance in analytical chemistry (Hornyák, 1991).
Apparent Antinociceptive and Anti-inflammatory Effects : These compounds have shown peculiar profiles in antinociceptive tests, suggesting that AMPA receptors might contribute to certain forms of pathological hyperalgesia, such as that detectable in inflamed tissues (Székely et al., 1997).
Mechanism of Action
The mechanism of action of similar compounds often involves interactions with specific receptors in the body . For example, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Safety and Hazards
properties
IUPAC Name |
5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-11-7-13-8-16-17(26-10-25-16)9-15(13)18(22-23(11)19(24)21-2)12-3-5-14(20)6-4-12/h3-6,8-9,11H,7,10,20H2,1-2H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGACXZFVXKEAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)NC)C4=CC=C(C=C4)N)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276296 | |
| Record name | GYKI-53655 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-3-methylcarbamoyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine | |
CAS RN |
143692-18-6 | |
| Record name | LY-300168 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143692186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GYKI-53655 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-300168 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X46FC5N190 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B185362.png)
